5-Bromoquinazolin-2-amine
Overview
Description
5-Bromoquinazolin-2-amine: is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2-amine typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification through chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromoquinazolin-2-amine is used as a building block for the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. It has shown promise in the development of new drugs targeting various diseases .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been identified as a promising scaffold for designing new drugs, particularly as antagonists for adenosine receptors, which are therapeutic targets for treating neurodegenerative diseases and cancer .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 5-Bromoquinazolin-2-amine involves its interaction with specific molecular targets. For instance, as an adenosine receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cyclic AMP levels. This inhibition can modulate various cellular pathways, making it a potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders .
Comparison with Similar Compounds
2-Amino-5-bromoquinazoline: This compound is structurally similar and is used in the preparation of metallo-beta-lactamase inhibitors.
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications as an adenosine receptor antagonist.
Uniqueness: 5-Bromoquinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a therapeutic agent make it a compound of significant interest in various fields.
Biological Activity
5-Bromoquinazolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of quinazoline, characterized by a bromine atom at the 5-position and an amino group at the 2-position. This structural configuration contributes to its unique biological properties.
The primary mechanism of action for this compound involves its role as an adenosine receptor antagonist . By binding to adenosine receptors, it inhibits their activity, leading to decreased intracellular cyclic AMP levels. This modulation can affect various cellular pathways, making it a candidate for treating diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes key findings from studies on its anticancer activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A2780 (Ovarian) | 1.5 | Induction of apoptosis |
K562 (Leukemia) | 0.78 | Cell cycle arrest at G0/G1 phase |
MCF7 (Breast) | 2.0 | Inhibition of proliferation |
These results demonstrate the compound's potential as a therapeutic agent in oncology.
Antimicrobial Activity
Beyond its anticancer effects, this compound has also been investigated for antimicrobial properties. Preliminary studies suggest it possesses antibacterial and antifungal activities, although further research is necessary to establish its efficacy against specific pathogens.
Case Studies
- Study on K562 Cells : A study evaluated the effect of this compound on K562 leukemia cells, revealing an IC50 value of 0.78 µM. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential in leukemia treatment .
- Ovarian Cancer Models : In A2780 ovarian carcinoma models, the compound demonstrated significant cytotoxicity with an IC50 of 1.5 µM. Mechanistic studies indicated that it led to increased apoptotic fractions and reduced S-phase cell population .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | IC50 (µM) | Activity Type |
---|---|---|
2-Amino-5-bromoquinazoline | 3.0 | Anticancer |
6-Bromo-4-(furan-2-yl)quinazolin-2-amine | 1.8 | Adenosine receptor antagonist |
This comparison illustrates that while similar compounds exhibit promising activities, this compound stands out due to its specific substitution pattern and enhanced potency against certain cancer types .
Properties
IUPAC Name |
5-bromoquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCQMFNVELGDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697183 | |
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181871-83-0 | |
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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